5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione
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Overview
Description
5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[2,3-b]pyrazine core with hydroxy, iodo, and methyl substituents. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridine derivative, the introduction of iodine and hydroxy groups can be achieved through electrophilic substitution reactions. The methyl group can be introduced via alkylation reactions. The final cyclization step often requires specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and minimizing costs, often through the use of continuous flow reactors and automated systems. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrido[2,3-b]pyrazine core.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used to replace the iodine atom.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the iodine atom could result in various functionalized derivatives.
Scientific Research Applications
5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and iodine substituents play crucial roles in binding to active sites, while the pyrido[2,3-b]pyrazine core provides structural stability. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to its specific combination of substituents and the pyrido[2,3-b]pyrazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
185677-07-0 |
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Molecular Formula |
C8H6IN3O3 |
Molecular Weight |
319.06 g/mol |
IUPAC Name |
5-hydroxy-7-iodo-6-methyl-1H-pyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C8H6IN3O3/c1-3-4(9)2-5-6(12(3)15)11-8(14)7(13)10-5/h2,15H,1H3,(H,10,13) |
InChI Key |
XKYTTXXXLRSKNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=NC(=O)C(=O)N2)N1O)I |
Origin of Product |
United States |
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